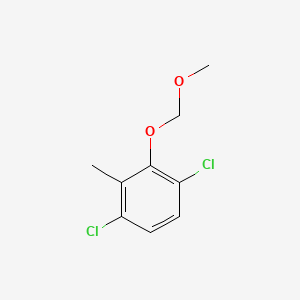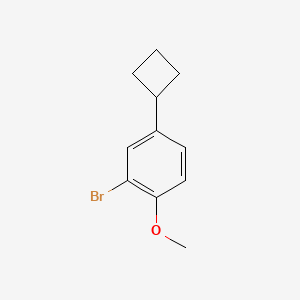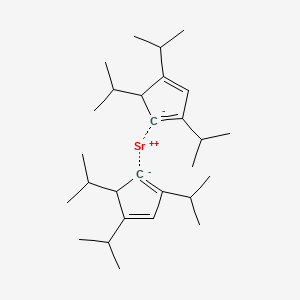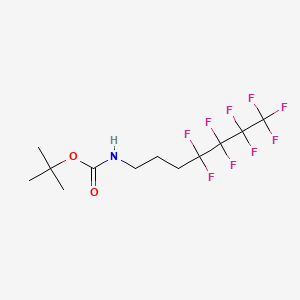
1,4-Dichloro-2-(methoxymethoxy)-3-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dichloro-2-(methoxymethoxy)-3-methylbenzene is a chemical compound with the CAS Number: 1549607-11-5 . It has a molecular weight of 207.06 . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 1,4-dichloro-2-(methoxymethoxy)benzene . The InChI code for this compound is 1S/C8H8Cl2O2/c1-11-5-12-8-4-6(9)2-3-7(8)10/h2-4H,5H2,1H3 . The InChI key is WZUZNEIRPVLTTQ-UHFFFAOYSA-N .科学研究应用
1,4-Dichloro-2-(methoxymethoxy)-3-methylbenzene has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of various drugs, dyes, and other organic compounds. It has also been used in the synthesis of various compounds used in the study of biochemistry, pharmacology, and other biological fields. Additionally, it can be used as a solvent in various laboratory experiments and as a reagent in organic reactions.
作用机制
The exact mechanism of action of 1,4-Dichloro-2-(methoxymethoxy)-3-methylbenzene is not fully understood. However, it is believed that the chlorine atoms in the compound interact with various biological molecules, such as proteins, lipids, and enzymes, resulting in various biochemical and physiological effects. Additionally, it is believed that the methoxy groups in the compound can interact with various receptors in the body, resulting in various physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450, which can lead to decreased metabolism of certain drugs. Additionally, it has been found to have a stimulatory effect on the activity of certain receptors, such as the 5-HT2A receptor, which can lead to increased serotonin levels in the brain and thus an increase in mood and energy levels.
实验室实验的优点和局限性
1,4-Dichloro-2-(methoxymethoxy)-3-methylbenzene has several advantages and limitations when used in laboratory experiments. One of the main advantages is its low cost and availability, making it a popular choice for various experiments. Additionally, it is relatively non-toxic and can be easily handled in the laboratory. However, it is important to note that this compound is volatile and flammable, and should be handled with care in the laboratory.
未来方向
1,4-Dichloro-2-(methoxymethoxy)-3-methylbenzene has a wide range of potential applications in scientific research. Future research could focus on further exploring the biochemical and physiological effects of this compound, as well as investigating its potential therapeutic applications. Additionally, further research could focus on developing more efficient synthetic methods for the production of this compound, as well as exploring its potential applications in other fields, such as materials science and environmental science.
合成方法
1,4-Dichloro-2-(methoxymethoxy)-3-methylbenzene is generally synthesized through the reaction of 1,4-dichlorobenzene and methoxymethoxychloride. This reaction is typically performed in an inert atmosphere in a glass reactor, with a catalyst such as p-toluenesulfonic acid (PTSA) or trifluoroacetic acid (TFA). The reaction is typically heated to a temperature of around 120-140°C for a period of several hours, after which the reaction mixture is cooled and filtered to remove any unreacted starting materials. The resulting this compound can then be purified by recrystallization, distillation, or chromatography.
安全和危害
属性
IUPAC Name |
1,4-dichloro-2-(methoxymethoxy)-3-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O2/c1-6-7(10)3-4-8(11)9(6)13-5-12-2/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQOECODVRPWQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OCOC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Chlorobis[2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6286607.png)

